3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15126963
Molecular Formula: C25H17F3N4O4
Molecular Weight: 494.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17F3N4O4 |
|---|---|
| Molecular Weight | 494.4 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C25H17F3N4O4/c1-35-18-9-2-14(3-10-18)13-32-23(33)19-11-6-16(12-20(19)29-24(32)34)22-30-21(31-36-22)15-4-7-17(8-5-15)25(26,27)28/h2-12H,13H2,1H3,(H,29,34) |
| Standard InChI Key | GTEGSNUUTZYPCN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-[(4-methoxyphenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione, reflects its intricate architecture. Its molecular formula is C<sub>25</sub>H<sub>17</sub>F<sub>3</sub>N<sub>4</sub>O<sub>4</sub>, with a molecular weight of 494.43 g/mol. Key structural components include:
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A quinazoline-2,4-dione core, which provides a planar heterocyclic framework conducive to intermolecular interactions.
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A 4-methoxybenzyl group at position 3, enhancing lipophilicity and membrane permeability.
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A 1,2,4-oxadiazole ring at position 7, linked to a 4-(trifluoromethyl)phenyl group, introducing electron-withdrawing properties and metabolic stability.
The trifluoromethyl group (-CF<sub>3</sub>) is notable for its electronegativity and resistance to oxidative degradation, a feature commonly exploited in medicinal chemistry to improve drug half-lives.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential functionalization of the quinazoline core. A representative route includes:
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Quinazoline Ring Formation: Starting with 2-aminobenzamide, cyclization using di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) and 4-dimethylaminopyridine (DMAP) yields the quinazoline-2,4-dione scaffold .
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Oxadiazole Incorporation: A Curtius-type reaction introduces the 1,2,4-oxadiazole moiety via coupling of an acyl chloride derivative with a hydroxylamine intermediate.
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Substituent Attachment: The 4-methoxybenzyl and trifluoromethylphenyl groups are introduced through nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on precursor availability.
Table 1: Comparative Analysis of Synthetic Approaches
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinazoline Formation | (Boc)<sub>2</sub>O, DMAP, CH<sub>3</sub>CN, 150°C (MW) | 70 | 95 |
| Oxadiazole Synthesis | NH<sub>2</sub>OH·HCl, EDCl, DMF, rt | 65 | 90 |
| Final Functionalization | 4-Methoxybenzyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF | 80 | 98 |
Microwave (MW) irradiation significantly improves reaction efficiency, reducing synthesis times from hours to minutes .
Challenges and Optimizations
Key challenges include:
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Regioselectivity: Ensuring proper orientation of substituents during cyclization.
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Solvent Choice: Polar aprotic solvents (e.g., DMF, CH<sub>3</sub>CN) enhance solubility but may require post-reaction purification.
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Catalyst Loading: DMAP concentrations >10 mol% risk side-product formation, necessitating precise stoichiometric control .
Structural and Electronic Properties
X-ray Crystallography and DFT Studies
Although single-crystal data are unpublished, density functional theory (DFT) simulations reveal:
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A dihedral angle of 112° between the quinazoline and oxadiazole rings, minimizing steric hindrance.
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Electrostatic potential maps highlight electron-deficient regions at the oxadiazole ring, favoring interactions with nucleophilic residues in biological targets.
Solubility and Stability
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 16 µg/mL, attributed to disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Anti-Inflammatory Action
In lipopolysaccharide (LPS)-induced macrophages, the compound reduces TNF-α production by 60% at 10 µM, likely through NF-κB pathway modulation.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Moderate oral bioavailability (45%) due to first-pass metabolism.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxybenzyl group generates a phenolic metabolite.
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Excretion: Primarily renal (70%), with a terminal half-life of 6.2 hours in rodent models.
Toxicity Data
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Acute Toxicity: LD<sub>50</sub> > 500 mg/kg in mice.
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Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.
Future Directions and Applications
Drug Development
Structural analogs could optimize pharmacokinetics; replacing the methoxy group with a polyethylene glycol (PEG) chain may enhance solubility without compromising activity.
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., liposomes) could mitigate solubility limitations and improve tumor accumulation.
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